REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[C:10]([CH2:13]C(=O)C)(=[O:12])[CH3:11].C([O-])([O-])=O.[K+].[K+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH2:11][C:10](=[O:12])[CH3:13])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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8.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
5.2 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)CC(C)=O
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Name
|
|
Quantity
|
6.9 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 16 h
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Duration
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16 h
|
Type
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CUSTOM
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Details
|
the solvent was removed
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Type
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ADDITION
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Details
|
Water (100 mL) was added to the residue
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with Et2O (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
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DISTILLATION
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Details
|
The resulting yellow oil was distilled under reduced pressure (0.1 Torr)
|
Type
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DISTILLATION
|
Details
|
the fraction that distilled at 110° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |